molecular formula C15H14N2O3 B268685 N-(3-carbamoylphenyl)-2-methoxybenzamide

N-(3-carbamoylphenyl)-2-methoxybenzamide

Cat. No.: B268685
M. Wt: 270.28 g/mol
InChI Key: FUYOZFHGTOADNC-UHFFFAOYSA-N
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Description

N-(3-Carbamoylphenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzoyl group linked to a 3-carbamoyl-substituted aniline moiety. The 2-methoxybenzamide scaffold is a common pharmacophore in neuroactive compounds, kinase inhibitors, and epigenetic modulators due to its ability to engage in hydrogen bonding and π-π interactions .

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

N-(3-carbamoylphenyl)-2-methoxybenzamide

InChI

InChI=1S/C15H14N2O3/c1-20-13-8-3-2-7-12(13)15(19)17-11-6-4-5-10(9-11)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19)

InChI Key

FUYOZFHGTOADNC-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Insights :

  • The 2-methoxy group enhances solubility and stabilizes aromatic stacking in receptor binding pockets .
  • Carbamoyl or sulphonamide substituents on the aniline ring (e.g., in YM-43611) improve receptor affinity by forming hydrogen bonds with target proteins .

Key Differences :

  • N-(3-Carbamoylphenyl)-2-methoxybenzamide ’s carbamoyl group may hinder crystallization compared to bromo or nitro analogs ().
  • Tropane-derived analogs () require multi-step synthesis due to bicyclic scaffolds, increasing complexity versus simpler aryl substitutions .
Pharmacological and Structure-Activity Relationship (SAR) Profiles
  • Dopamine Receptor Antagonists: YM-43611’s chlorine and cyclopropyl groups boost D4 affinity by 10-fold compared to non-halogenated analogs . Replacing 2-methoxy with 2,3-dimethoxy (, Compound II) shifts selectivity from D2 to 5HT2A receptors, highlighting substituent sensitivity .
  • Enzyme Inhibitors :
    • The indene group in ’s compound enhances PCSK9 binding via hydrophobic interactions absent in simpler benzamides .
    • Benzimidazole derivatives () achieve bromodomain inhibition through rigid, planar structures incompatible with flexible substituents .

Preparation Methods

Mechanism and Procedure

In this approach, 2-methoxybenzoic acid is directly reacted with 3-aminobenzamide in the presence of EDC and HOBt. The carbodiimide activates the carboxylic acid, forming an O-acylisourea intermediate, which subsequently reacts with the amine to form the amide bond. The reaction is conducted in dimethylformamide (DMF) at 0–5°C to minimize side reactions, with yields reaching 80–85% after purification via column chromatography.

Advantages Over Classical Methods

This method eliminates the handling of corrosive acyl chlorides and reduces byproduct formation. Additionally, it is compatible with acid-sensitive functional groups, making it preferable for complex substrates.

Transition Metal-Catalyzed Approaches

Emerging strategies employ transition metal catalysts to activate C–H bonds, enabling direct functionalization of aromatic rings.

Copper-Catalyzed Acyloxylation

Alternative Synthetic Routes

Urea Derivative Intermediate

An alternative pathway involves synthesizing a urea intermediate by reacting 3-isocyanatobenzamide with 2-methoxyphenol. However, this method suffers from low regioselectivity and requires stringent temperature control.

Solid-Phase Synthesis

Immobilizing 3-aminobenzamide on resin followed by iterative coupling and cleavage steps has been explored for high-throughput production. While scalable, this approach necessitates specialized equipment and offers no significant yield improvement over solution-phase methods.

Comparative Analysis of Methods

Table 2: Method Comparison for N-(3-Carbamoylphenyl)-2-Methoxybenzamide Synthesis

MethodYield (%)Purity (%)CostScalability
Classical Acylation70–7595LowHigh
Coupling Agent-Mediated80–8598ModerateModerate
Rhodium Catalysis50–60*90HighLow
Copper Catalysis55–65*88ModerateModerate

*Theorized yields based on analogous reactions .

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